molecular formula C23H29Cl2N3O7 B1425355 Minocycline dihydrochloride CAS No. 59046-78-5

Minocycline dihydrochloride

Katalognummer: B1425355
CAS-Nummer: 59046-78-5
Molekulargewicht: 530.4 g/mol
InChI-Schlüssel: WFRONWCNHNRGLC-QVVXJPBESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Minocycline dihydrochloride is a tetracycline antibiotic known for its broad-spectrum antibacterial activity. It is used to treat various bacterial infections, including those caused by gram-positive and gram-negative bacteria. This compound is particularly effective against infections such as pneumonia, acne, and certain types of arthritis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Minocycline dihydrochloride is synthesized through a series of chemical reactions starting from the basic tetracycline structure. The synthesis involves the modification of the tetracycline molecule to enhance its antibacterial properties.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents, catalysts, and purification techniques such as crystallization and filtration to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Minocycline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered antibacterial properties. These derivatives are often studied for their potential use in treating different bacterial infections .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Minocycline is primarily recognized for its effectiveness against a range of bacterial infections. It is particularly used in the treatment of:

  • Acne Vulgaris : Minocycline is an effective oral treatment for moderate to severe inflammatory acne. It works by reducing the number of bacteria and inflammation associated with acne lesions .
  • Respiratory Tract Infections : The drug is indicated for infections caused by Mycoplasma pneumoniae, Haemophilus influenzae, Streptococcus pneumoniae, and Klebsiella species .
  • Acinetobacter Infections : Minocycline serves as an alternative treatment for infections caused by multidrug-resistant Acinetobacter species, often in combination with other antibiotics .

Non-Antibiotic Therapeutic Effects

Recent studies have highlighted minocycline's potential benefits in non-antibiotic therapeutic areas due to its anti-inflammatory and neuroprotective properties:

Anti-Inflammatory Effects

Minocycline has demonstrated significant anti-inflammatory effects, making it beneficial in various inflammatory conditions:

  • Rheumatoid Arthritis : Clinical trials have shown that minocycline can reduce disease activity and improve symptoms in patients with rheumatoid arthritis .
  • Periodontitis : A study indicated that combining mechanical debridement with minocycline significantly improved clinical outcomes in patients with peri-implantitis .

Neuroprotection

Minocycline's ability to cross the blood-brain barrier allows it to exert neuroprotective effects in several neurodegenerative diseases:

  • Alzheimer's Disease : Preclinical studies suggest that minocycline may help reduce neuroinflammation and protect against neuronal damage associated with Alzheimer's disease .
  • Parkinson's Disease : Research indicates that minocycline may slow the progression of Parkinson's disease by mitigating neuroinflammation and apoptosis in dopaminergic neurons .

Case Studies and Clinical Trials

Several case studies and clinical trials have documented the efficacy of minocycline in various conditions:

  • Minocycline-Induced Drug Hypersensitivity Syndrome : A notable case involved a 15-year-old female who developed autoimmune hyperthyroidism and type 1 diabetes mellitus following minocycline therapy for acne vulgaris, highlighting the need for long-term monitoring of autoimmune sequelae after drug hypersensitivity reactions .
  • Intravenous Minocycline for Serious Infections : A review of multiple studies found that intravenous minocycline showed promising results in treating nosocomial infections due to multidrug-resistant bacteria, with a clinical success rate of 72.6% .

Summary Table of Applications

Application AreaSpecific UsesEvidence Source
AntimicrobialAcne vulgaris, respiratory infections
Multidrug-resistant infectionsAcinetobacter infections
Anti-inflammatoryRheumatoid arthritis, periodontitis
NeuroprotectionAlzheimer's disease, Parkinson's disease
Autoimmune sequelaeDrug hypersensitivity syndrome

Wirkmechanismus

Minocycline dihydrochloride exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome and thus inhibiting the elongation of the peptide chain. This action effectively stops bacterial growth and replication .

Molecular Targets and Pathways: The primary molecular target of this compound is the bacterial ribosome. By binding to the ribosome, it disrupts the translation process, leading to the inhibition of protein synthesis. This mechanism is similar to other tetracycline antibiotics but with enhanced efficacy due to structural modifications .

Biologische Aktivität

Minocycline dihydrochloride, a semi-synthetic derivative of tetracycline, is widely recognized for its antibiotic properties and has gained attention for its diverse biological activities beyond antimicrobial effects. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Antibiotic Activity

Minocycline exerts its primary action by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis and exhibiting bacteriostatic effects. It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a valuable agent in treating various infections .

Non-Antibiotic Effects

In addition to its antibacterial properties, minocycline possesses several non-antibiotic activities:

  • Anti-inflammatory Effects : Minocycline inhibits matrix metalloproteinases (MMPs), reducing inflammation in various models. It has shown efficacy in mitigating lipopolysaccharide (LPS)-induced inflammation in cardiac tissues, preventing cell damage and apoptosis in cardiomyocytes .
  • Neuroprotective Effects : The compound demonstrates neuroprotective properties by reducing inflammation and oxidative stress in the central nervous system (CNS). It has been shown to decrease the expression of inflammatory cytokines and protect against neuroinflammation .
  • Anti-apoptotic Activity : Minocycline can inhibit apoptosis through various pathways, including modulation of Bcl-2 family proteins and inhibition of reactive oxygen species (ROS) production .

Minocycline's biological activities can be attributed to several mechanisms:

  • Inhibition of Inflammatory Mediators : Minocycline reduces the secretion of pro-inflammatory cytokines such as IL-6 and IL-1β, which are crucial in mediating inflammatory responses .
  • Oxidative Stress Reduction : The compound enhances antioxidant defenses by upregulating superoxide dismutase (SOD) levels, thereby mitigating oxidative stress-induced damage in tissues .
  • Matrix Metalloproteinase Inhibition : By inhibiting MMPs, minocycline helps maintain extracellular matrix integrity and reduces tissue remodeling associated with chronic inflammation .

Clinical Applications

Minocycline has been investigated for various clinical applications beyond traditional antibiotic use:

  • Acne Treatment : Minocycline is commonly prescribed for acne vulgaris due to its anti-inflammatory properties. Clinical studies indicate significant improvement in acne lesions compared to placebo .
  • Peri-implantitis Management : A systematic review indicated that minocycline hydrochloride significantly improves clinical outcomes in patients with peri-implantitis when used as an adjunct to mechanical debridement .
  • Neurodegenerative Diseases : Research suggests potential benefits of minocycline in neurodegenerative conditions like Alzheimer's disease; however, recent studies indicate it may not significantly delay cognitive decline .

Case Study 1: Drug Hypersensitivity Syndrome

A report documented a case where a 15-year-old female developed drug hypersensitivity syndrome (DHS) after starting minocycline for acne treatment. This case highlighted the potential autoimmune sequelae associated with minocycline use, including thyroid disease and type 1 diabetes mellitus .

Case Study 2: Cardioprotection

In an experimental model, minocycline was shown to alleviate LPS-induced cardiotoxicity by reducing inflammation and apoptosis in cardiac tissues. This study demonstrated that minocycline treatment resulted in lower levels of lactate dehydrogenase (LDH) and creatine kinase-MB (CK-MB), markers indicative of cardiac injury .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntibioticBinds to 30S ribosomal subunit; broad-spectrum activity against bacteria
Anti-inflammatoryInhibits MMPs; reduces cytokines like IL-6 and IL-1β
NeuroprotectiveProtects against neuroinflammation; enhances SOD levels
Anti-apoptoticModulates Bcl-2 family proteins; decreases ROS production
Clinical EfficacyEffective in treating acne and improving outcomes in peri-implantitis

Eigenschaften

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7.2ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);2*1H/t9-,11-,17-,23-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRONWCNHNRGLC-QVVXJPBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29Cl2N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59046-78-5
Record name (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.950
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Minocycline dihydrochloride
Reactant of Route 2
Minocycline dihydrochloride
Reactant of Route 3
Minocycline dihydrochloride
Reactant of Route 4
Reactant of Route 4
Minocycline dihydrochloride
Reactant of Route 5
Minocycline dihydrochloride
Reactant of Route 6
Minocycline dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.